O-Geranylconiferyl alcohol

Catalog No.
S620330
CAS No.
129350-09-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Geranylconiferyl alcohol

CAS Number

129350-09-0

Product Name

O-Geranylconiferyl alcohol

IUPAC Name

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+

InChI Key

UJQXYSRVSXKEES-YIERNNEGSA-N

SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C

Synonyms

O-geranylconiferyl alcohol

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C

O-Geranylconiferyl alcohol is a phenolic compound with the chemical formula C20H28O3. It is a derivative of coniferyl alcohol, which is a key monolignol in the biosynthesis of lignin, a complex polymer found in the cell walls of plants. O-Geranylconiferyl alcohol is characterized by the presence of a geranyl group attached to the coniferyl alcohol structure, which contributes to its unique properties and potential biological activities. This compound has garnered interest due to its role in plant metabolism and its potential applications in various fields, including pharmaceuticals and agriculture.

  • The mechanism of action of Conifegrol is currently unknown.
  • Some studies suggest it might possess antimicrobial or antifungal properties, but further research is needed to confirm this [].
  • No comprehensive safety data is currently available for Conifegrol.
  • However, based on its structure, it's advisable to handle it with caution due to the presence of aromatic rings, which can sometimes be irritating.
  • Following general laboratory safety protocols when handling unknown compounds is recommended.

Future Research Directions

  • Further research is needed to explore the natural sources and biological function of Conifegrol in plants.
  • Investigating its potential antimicrobial or antifungal properties could lead to the development of novel biopesticides.
  • Understanding its synthesis pathway could pave the way for its production in a controlled setting.

Source and Chemical Properties:

Conifegrol is a naturally occurring diterpenoid, a class of organic compounds found in various plants. It is primarily extracted from the needles and leaves of coniferous trees, particularly the genus Thuja (arborvitae) and Cupressus (cypress) [].

Potential Biological Activities:

Studies suggest Conifegrol possesses a range of potential biological activities, including:

  • Antioxidant properties: Conifegrol exhibits free radical scavenging activity, potentially offering protection against oxidative stress and its associated diseases [].
  • Antimicrobial properties: Studies indicate Conifegrol's effectiveness against various bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans [].
  • Anti-inflammatory properties: Research suggests Conifegrol may suppress the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].
  • Anticancer properties: In-vitro studies have shown Conifegrol's potential to induce cancer cell death and inhibit tumor cell proliferation [].

Current Research:

While the preliminary research on Conifegrol's potential benefits is promising, further investigation is necessary. Current research focuses on:

  • Mechanism of action: Understanding the precise mechanisms by which Conifegrol exerts its various biological activities is crucial for its potential therapeutic application.
  • In-vivo studies: More extensive in-vivo studies are needed to evaluate Conifegrol's efficacy and safety in animal models before human clinical trials can be considered.
  • Formulation development: Developing effective and safe formulations for potential clinical use is essential.
Typical of phenolic compounds. These reactions include:

  • Dehydrogenation: This reaction can lead to the formation of quinone methides, which are reactive intermediates that can further react with nucleophiles or undergo rearrangements .
  • Cross-Coupling Reactions: O-Geranylconiferyl alcohol can engage in cross-coupling reactions with other phenolic compounds, forming complex structures such as benzodioxanes or acyclic β-O-4 linkages .
  • Nucleophilic Additions: The quinone methide formed from O-Geranylconiferyl alcohol can also undergo nucleophilic addition reactions, resulting in various products depending on the nucleophile involved .

Research has indicated that O-Geranylconiferyl alcohol may exhibit various biological activities, including:

  • Antioxidant Properties: Like other phenolic compounds, O-Geranylconiferyl alcohol may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that derivatives of coniferyl alcohol, including O-Geranylconiferyl alcohol, may exhibit antimicrobial properties, making them potential candidates for natural preservatives or therapeutic agents .
  • Plant Growth Regulation: Compounds related to O-Geranylconiferyl alcohol are involved in plant signaling and growth regulation, potentially influencing plant development and stress responses.

O-Geranylconiferyl alcohol can be synthesized through various methods:

  • Direct Alkylation: One common method involves the alkylation of coniferyl alcohol using geranyl bromide or similar reagents in polar aprotic solvents like dimethylformamide. This method allows for the formation of O-geranylconiferyl alcohol in a stereoselective manner .
  • Biochemical Pathways: In plants, O-Geranylconiferyl alcohol may be produced through natural biosynthetic pathways involving phenylpropanoid metabolism. This includes the enzymatic conversion of precursors like coniferyl aldehyde into coniferyl alcohol and subsequent geranylation .

O-Geranylconiferyl alcohol has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may be explored for use in developing new drugs or natural therapies.
  • Agriculture: Its role in plant metabolism suggests potential as a natural growth regulator or biopesticide.
  • Food Industry: As an antioxidant, it may be utilized as a food preservative to enhance shelf life and maintain quality.

Interaction studies involving O-Geranylconiferyl alcohol focus on its effects on various biological systems:

  • Enzyme Interactions: Research has shown that O-Geranylconiferyl alcohol can interact with specific enzymes involved in plant defense mechanisms, potentially enhancing resistance to pathogens .
  • Synergistic Effects with Other Compounds: Studies indicate that when combined with other phytochemicals, O-Geranylconiferyl alcohol may exhibit synergistic effects that enhance its biological activity.

O-Geranylconiferyl alcohol shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
Coniferyl AlcoholBasic monolignol structurePrecursor to lignin; no geranyl group
Sinapyl AlcoholContains methoxy groupsFound predominantly in angiosperms
Paracoumaryl AlcoholLacks geranyl groupAnother key monolignol
O-Methyl Coniferyl AlcoholMethylated version of coniferylDifferent functional group affecting solubility
Geranylated PhenolicsGeneral class including O-geranylated compoundsBroader category; varies widely in activity

O-Geranylconiferyl alcohol is unique due to its specific geranylation at the coniferyl structure, which may influence its solubility and biological interactions compared to other similar compounds.

XLogP3

5

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2023-08-15

Explore Compound Types